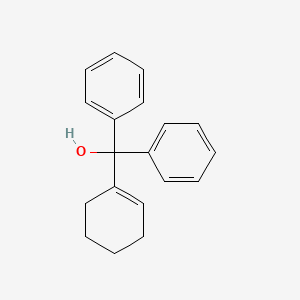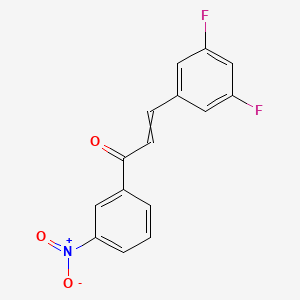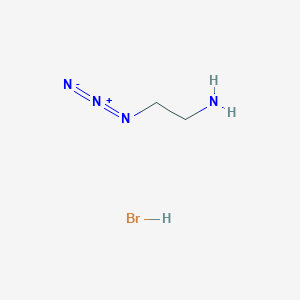
2-Chloroethyl 2,4,5-trichlorobenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl 2,4,5-trichlorobenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a benzene ring substituted with three chlorine atoms and a sulfonate group, along with a 2-chloroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 2,4,5-trichlorobenzene-1-sulfonate typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 2-chloroethanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethyl 2,4,5-trichlorobenzene-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the 2-chloroethyl group is replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Electrophilic Aromatic Substitution:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols, under mild to moderate temperatures.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitric acid can be used. The reactions are often conducted in the presence of a Lewis acid catalyst, such as aluminum chloride, at room temperature or slightly elevated temperatures.
Major Products Formed
Nucleophilic Substitution: The major products include 2-hydroxyethyl 2,4,5-trichlorobenzene-1-sulfonate, 2-aminoethyl 2,4,5-trichlorobenzene-1-sulfonate, and 2-mercaptoethyl 2,4,5-trichlorobenzene-1-sulfonate.
Electrophilic Aromatic Substitution: Products include brominated, chlorinated, or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Chloroethyl 2,4,5-trichlorobenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Chemistry: It is utilized in the production of specialty chemicals and as a reagent in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Chloroethyl 2,4,5-trichlorobenzene-1-sulfonate involves its ability to act as an alkylating agent. The 2-chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s molecular targets include guanine bases in DNA, leading to the formation of cross-links and strand breaks.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloroethyl 2,4-dichlorobenzene-1-sulfonate
- 2-Chloroethyl 2,5-dichlorobenzene-1-sulfonate
- 2-Chloroethyl 3,4,5-trichlorobenzene-1-sulfonate
Uniqueness
2-Chloroethyl 2,4,5-trichlorobenzene-1-sulfonate is unique due to the specific arrangement of chlorine atoms on the benzene ring, which can influence its reactivity and biological activity. The presence of three chlorine atoms in the 2, 4, and 5 positions provides distinct electronic and steric effects, differentiating it from other similar compounds.
Propiedades
Número CAS |
85650-12-0 |
|---|---|
Fórmula molecular |
C8H6Cl4O3S |
Peso molecular |
324.0 g/mol |
Nombre IUPAC |
2-chloroethyl 2,4,5-trichlorobenzenesulfonate |
InChI |
InChI=1S/C8H6Cl4O3S/c9-1-2-15-16(13,14)8-4-6(11)5(10)3-7(8)12/h3-4H,1-2H2 |
Clave InChI |
SWNKSMKQKDDVSO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Dipropylamino)methyl]isoindole-1,3-dione](/img/structure/B14007202.png)

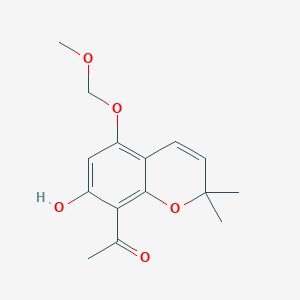


![4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene](/img/structure/B14007229.png)
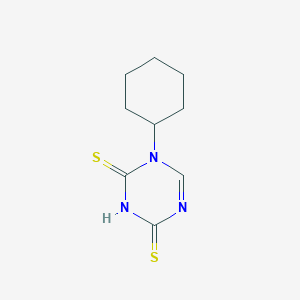

![Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate](/img/structure/B14007246.png)
